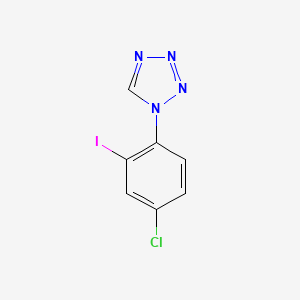

1-(4-chloro-2-iodophenyl)-1H-1,2,3,4-tetrazole

Cat. No. B1445186

Key on ui cas rn:

942316-74-7

M. Wt: 306.49 g/mol

InChI Key: VKZKORPAINUQAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08252830B2

Procedure details

Alternatively, 62B can be prepared as follows. To a cold suspension (0-5° C.) of 4-chloro-2-iodoaniline (10.0 g, 39.5 mmol) and sodium azide (7.95 g, 122 mmol) in trimethyl orthoformate (13.08 mL, 118 mmol) was added acetic acid (150 mL). The resulting clear, slightly brown solution was stirred vigorously at 0-5° C. for 30 min and then warmed to rt. A beige precipitate formed overtime and then redissolved to give a clear brown solution. After 22 h, water (400 mL) was added and the suspension was stirred vigorously for 1 h. The solid was collected by filtration, rinsed with water, air-dried, and dried under vacuum to give 11.16 g (92%) of 1-(4-chloro-2-iodo-phenyl)-1H-tetrazole as a beige solid. LCMS m/z 307.0. (M+H)+. A flame-dried sealed tube vessel containing this intermediate (0.250 g, 0.816 mmol) and palladium acetate (0.018 g, 0.082 mmol) was purged with argon for several minutes. Next degassed acetonitrile (3.26 mL) was added followed by the addition of ethyl acrylate (0.133 mL, 1.224 mmol) and triethylamine (0.171 mL, 1.224 mmol). The vessel was sealed and the orange brown solution was warmed to 85° C. to give a brown suspension. After 21 h, the reaction was stopped and cooled to rt. The reaction was filtered through a 0.45 micron Glass microfibre (GMF), rinsing with acetonitrile, and the filtrate was concentrated to give a brown residue. Flash chromatography gave 0.098 g (43%) of (E)-3-(5-chloro-2-tetrazol-1-yl-phenyl)-acrylic acid ethyl ester as a pale yellow solid. LCMS m/z 279.1 (M+H)+and 281 (M+2+H)+. Saponification as described above gave 62B.

[Compound]

Name

62B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([I:9])[CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[CH:14](OC)(OC)OC.C(O)(=O)C>O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH:14]=[N:12][N:11]=[N:10]2)=[C:4]([I:9])[CH:3]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

62B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(N)C=C1)I

|

|

Name

|

|

|

Quantity

|

7.95 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

|

Name

|

|

|

Quantity

|

13.08 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting clear, slightly brown solution was stirred vigorously at 0-5° C. for 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to rt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A beige precipitate formed overtime

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

redissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear brown solution

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 22 h

|

|

Duration

|

22 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension was stirred vigorously for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C=C1)N1N=NN=C1)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.16 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 92.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |